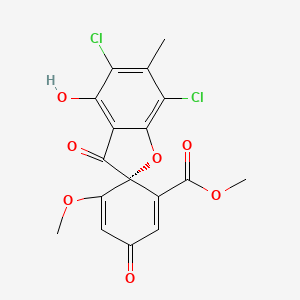

(+)-Geodin

描述

Fungal Producers and Associated Microbial Systems of Geodin

Geodin production has been observed in various fungal genera, with Aspergillus and Penicillium being the most prominent.

Aspergillus terreus is widely recognized as a primary producer of geodin wikipedia.orgresearchgate.netuniprot.orgplos.orgnih.govebi.ac.uk. This fungus is also known for producing other secondary metabolites, such as lovastatin, and geodin is often observed as a significant co-product researchgate.netebi.ac.uk. Studies on A. terreus have shown that geodin production can be influenced by culture conditions, with factors like nitrogen deprivation and salt concentration affecting its yield researchgate.netresearchgate.net. For instance, optimal conditions for high geodin yield from a marine-derived Aspergillus species were found to be a rice medium with 2.0% NaCl salt and three weeks of incubation at room temperature, yielding 137.2 mg/L researchgate.net.

Another Aspergillus species, Aspergillus uvarum sp. nov., described within Aspergillus section Nigri, has also been identified as a geodin producer. This species produces geodin, erdin (B12763713), and dihydrogeodin (B1209276), which are not typically produced by other black aspergilli uminho.pt.

Beyond Aspergillus, certain Penicillium species have also been reported to produce geodin. Penicillium glabrum AJ117540 has been identified as a producer of geodin, along with its precursors dihydrogeodin and sulochrin (B161669) ebi.ac.uk. Additionally, Penicillium estinogenum is known to produce geodin, geodin hydrate, and other extrolites such as asterric acid and erdin nih.gov.

Elucidation of the Geodin Biosynthetic Gene Cluster (ged)

Significant progress has been made in identifying and characterizing the gene cluster responsible for geodin biosynthesis, known as the ged cluster.

The geodin biosynthetic gene cluster (ged) in Aspergillus terreus spans approximately 25 kb and contains 13 putative open reading frames (ORFs) plos.orgnih.gov. Heterologous reconstitution of this intact gene cluster in Aspergillus nidulans has successfully enabled geodin synthesis in the latter, facilitating the functional validation of several key genes plos.orgnih.govnih.gov.

Key genes identified within the ged cluster and their characterized or putative functions include:

| Gene Name | ATEG ID (A. terreus) | Function | Reference |

| gedC | ATEG_08451 | Polyketide synthase (PKS), initiates pathway | plos.orgnih.govnih.gov |

| gedB | ATEG_08450 | Atrochrysone (B1255113) carboxyl ACP thioesterase | uniprot.org |

| gedH | Emodinanthrone oxygenase | uniprot.orgresearchgate.net | |

| gedA | Emodin (B1671224) O-methyltransferase | uniprot.orgresearchgate.netacs.org | |

| gedK | ATEG_08459 | Questin (B161788) oxidase/atypical dioxygenase | uniprot.orgresearchgate.netcas.cnnih.gov |

| gedF | Reductase, acts with GedK on questin | cas.cn | |

| gedG | Methyltransferase | uniprot.org | |

| gedL | ATEG_08460 | Sulochrin halogenase | plos.orgnih.govnih.gov |

| gedJ | ATEG_08458 | Dihydrogeodin oxidase (blue-copper enzyme) | uniprot.orgnih.govbeilstein-journals.orgnih.gov |

| gedR | ATEG_08453 | Transcriptional factor, pathway specific | plos.orgnih.govnih.gov |

| gedD | Transcriptional coactivator, co-regulates with GedR | uniprot.org |

The localization of these genes in close proximity strongly indicates their involvement in a dedicated geodin biosynthetic gene cluster plos.orgnih.gov.

Transcriptional regulation plays a crucial role in controlling geodin biosynthesis. The gene gedR (ATEG_08453) encodes a putative transcription factor located within the ged cluster, suggesting its role in regulating the expression of other genes in the cluster plos.orgnih.gov. Overexpression of gedR has been shown to activate the entire geodin biosynthetic gene cluster, leading to increased geodin production researchgate.net.

Furthermore, gedD acts as a transcriptional coactivator, working with gedR to coregulate geodin production uniprot.org. Studies integrating transcriptional and metabolite profiles have provided mechanistic insights into the genetic and physiological control of geodin biosynthesis, identifying novel components involved in its production nih.govresearchgate.net. The production of geodin in A. terreus is often observed to increase at the end of the cultivation process, indicating a potential link to the nitrogen deprivation phase researchgate.net.

Enzymatic Mechanisms in Geodin Biosynthesis

The biosynthesis of geodin proceeds through a series of enzymatic steps, starting from a polyketide backbone and involving various tailoring enzymes. The pathway shares intermediates with other fungal secondary metabolite pathways, such as the monodictyphenone (B1256110) pathway plos.org.

The proposed biosynthetic pathway for geodin involves the following key enzymatic transformations:

Polyketide Synthesis : The pathway begins with the synthesis of atrochrysone thioester by the polyketide synthase (PKS) GedC uniprot.orgplos.orgnih.gov.

Thioester Cleavage : Atrochrysone carboxyl ACP thioesterase GedB breaks the thioester bond, releasing atrochrysone carboxylic acid from GedC uniprot.org.

Anthraquinone (B42736) Formation : Atrochrysone carboxylic acid is converted to atrochrysone, which is then transformed into emodinanthrone uniprot.org.

Oxidation to Emodin : Emodinanthrone oxygenase GedH catalyzes the oxidation of emodinanthrone to emodin uniprot.orgresearchgate.net. Emodin is a pivotal intermediate in the biosynthesis of geodin and other related compounds acs.orgnih.gov.

Methylation to Questin : Emodin O-methyltransferase GedA catalyzes the methylation of the 8-hydroxy group of emodin to form questin uniprot.orgresearchgate.netacs.org.

Ring Cleavage : Questin undergoes a crucial ring-opening process to form desmethylsulochrin. This step was historically considered to involve Baeyer-Villiger oxidation, but recent research has revised this hypothesis. Enzymes GedF (a reductase) and GedK (an atypical dioxygenase) jointly catalyze this ring-opening. Specifically, GedF reduces questin to questin hydroquinone (B1673460) in the presence of NADPH, and subsequently, GedK cleaves the C10-C4a bond of the hydroquinone ring in questin hydroquinone cas.cn.

Methylation to Sulochrin : Another methylation step, likely catalyzed by methyltransferase GedG, leads to the formation of sulochrin uniprot.org.

Halogenation : Sulochrin halogenase GedL catalyzes the addition of two chlorine atoms to sulochrin, converting it to dihydrogeodin uniprot.orgplos.orgnih.govnih.gov. The occurrence of chlorine atoms in geodin suggests the involvement of such a halogenase researchgate.net.

Oxidative Coupling and Spirocycle Formation : Finally, dihydrogeodin oxidase GedJ, a blue-copper enzyme, catalyzes a stereospecific phenol (B47542) oxidative coupling reaction, converting dihydrogeodin to geodin uniprot.orgbeilstein-journals.orgnih.govrsc.org.

The detailed enzymatic steps highlight the intricate cascade of reactions involved in the biosynthesis of this complex fungal natural product.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

427-63-4 |

|---|---|

分子式 |

C17H12Cl2O7 |

分子量 |

399.2 g/mol |

IUPAC 名称 |

methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

InChI |

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1 |

InChI 键 |

LUBKKVGXMXTXOZ-QGZVFWFLSA-N |

手性 SMILES |

CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

规范 SMILES |

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl |

外观 |

Pale yellow solidPurity:≥95% by HPLC |

同义词 |

Methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate |

产品来源 |

United States |

Biosynthetic Pathways and Genetic Determinants of Geodin Production

Enzymatic Mechanisms in Geodin Biosynthesis

Polyketide Synthase (PKS) Involvement (e.g., GedC)

The initial step in geodin biosynthesis involves a non-reducing polyketide synthase (PKS) encoded by the gedC gene (ATEG_08451 in A. terreus NIH 2624) nih.govwikipedia.orgmetabolomicsworkbench.orgfishersci.canih.govnih.govuni.lumetabolomicsworkbench.orgbidd.groupmycocentral.eumitoproteome.org. GedC is responsible for assembling a polyketide chain, specifically producing atrochrysone (B1255113) thioester nih.govnih.govuni.lumetabolomicsworkbench.orgnih.gov. This PKS is crucial, as its absence in mutant strains (gedCΔ) leads to the inability to synthesize geodin nih.govwikipedia.orgbidd.groupmycocentral.eumitoproteome.org. The product of GedC is atrochrysone carboxylic acid, which is an early intermediate in the pathway metabolomicsworkbench.orgfishersci.ca.

Thioesterase Activity (e.g., GedB)

Following the polyketide synthesis, a thioesterase enzyme, GedB (ATEG_08450), plays a vital role nih.govwikipedia.orgmetabolomicsworkbench.orgnih.govnih.govuni.lumetabolomicsworkbench.orgacs.org. GedB, identified as an atrochrysone carboxyl ACP thioesterase, is responsible for breaking the thioester bond, releasing atrochrysone carboxylic acid from the PKS (GedC) nih.govnih.govmetabolomicsworkbench.orgnih.gov. This release is a critical step in progressing the biosynthetic pathway towards downstream intermediates nih.govnih.govmetabolomicsworkbench.orgnih.gov.

Halogenase Function (e.g., GedL) in Chlorination Reactions

The presence of chlorine atoms in geodin necessitates the involvement of a halogenase enzyme nih.govwikipedia.org. The gene gedL (ATEG_08460) encodes a flavin-dependent halogenase (FDH) that catalyzes the dichlorination of sulochrin (B161669) to form dihydrogeodin (B1209276) nih.govreddit.comwikipedia.orgmetabolomicsworkbench.orgnih.govnih.govuni.luwikipedia.orgfspublishers.orgstackexchange.com. This halogenation step occurs at a late stage in the biosynthesis wikipedia.org. Studies have shown that GedL is a free-standing phenol (B47542) FDH, demonstrating regioselectivity in chlorinating the phenolic moiety of sulochrin wikipedia.orgstackexchange.com. The process involves the addition of two chlorine atoms, potentially in two discrete catalytic steps, as trace amounts of monochlor-sulochrin have been observed fspublishers.org.

Oxidase and Oxygenase Activities (e.g., Dihydrogeodin Oxidase GedJ, Questin (B161788) Oxidase GedK, Emodin (B1671224) Anthrone (B1665570) Oxygenase GedH)

Several oxidase and oxygenase enzymes are critical for modifying intermediates in the geodin pathway:

Emodin Anthrone Oxygenase (GedH): The gedH gene (ATEG_08457-2) encodes an emodin anthrone oxygenase nih.govwikipedia.orgnih.govnih.govuni.lunih.govacs.orgfishersci.ie. This non-heme iron protein catalyzes the oxidation of emodin anthrone to emodin fishersci.canih.govnih.govuni.lunih.govnih.gov. Its identification was based on homology to HypC, an anthrone oxidase involved in aflatoxin biosynthesis nih.govnih.gov.

Questin Oxidase (GedK): Questin oxidase, encoded by gedK, is an oxidoreductase that catalyzes the ring cleavage of the anthraquinone (B42736) questin nih.govnih.govuni.lunih.govnih.govuni.lu. This cleavage forms the benzophenone (B1666685) desmethylsulochrin nih.govnih.govmetabolomicsworkbench.orgnih.govnih.govuni.lu. It is now understood that "questin oxygenase" activity likely involves two enzymes: a reductase (GedF) that reduces questin to questin hydroquinone (B1673460), followed by an unusual cofactor-free dioxygenase (GedK) that performs the oxidative ring-cleavage invivochem.cnnih.gov.

Dihydrogeodin Oxidase (GedJ): Dihydrogeodin oxidase, encoded by gedJ (ATEG_08458), is a multicopper oxidase (MCO) nih.govwikipedia.orgmetabolomicsworkbench.orgnih.govnih.govuni.lunih.govacs.orgfishersci.ienih.govlibretexts.org. GedJ catalyzes the stereospecific phenol oxidative coupling reaction, converting dihydrogeodin to geodin, thus performing the crucial ring closure that forms the grisandiene structure nih.govnih.govuni.lunih.govnih.govlibretexts.org. It was one of the first genes involved in geodin biosynthesis to be successfully cloned and expressed nih.govinvivochem.cn.

Methyltransferase Enzymes (e.g., Emodin O-Methyltransferase GedA)

Methyltransferase enzymes introduce methyl groups at specific positions during geodin biosynthesis:

Emodin O-Methyltransferase (GedA): The gedA gene encodes an O-methyltransferase (ATEG_08449) nih.govnih.govnih.govuni.luacs.org. GedA catalyzes the O-methylation of the 8-hydroxy group of emodin to form questin nih.govnih.govuni.lunih.govnih.govnih.govresearchgate.net. This enzyme is a SAM-dependent methyltransferase with strict substrate specificity nih.govnih.gov.

Other Methyltransferases (e.g., GedG): Another methyltransferase, GedG, is likely involved in a subsequent methylation step, catalyzing the methylation of the carboxyl group of desmethylsulochrin to form sulochrin nih.govnih.govuni.lunih.gov.

Investigation of Biosynthetic Intermediates and Pathway Interconnections (e.g., Emodin, Questin, Sulochrin, Dihydrogeodin)

The geodin biosynthetic pathway involves several well-defined intermediates, providing insights into the sequential enzymatic reactions. The pathway begins with the PKS-mediated synthesis of atrochrysone carboxylic acid, which is then converted to atrochrysone and subsequently emodin anthrone nih.govnih.govmetabolomicsworkbench.orgnih.gov. Emodin anthrone is oxidized to emodin by GedH nih.govnih.govuni.lunih.gov. Emodin is a pivotal intermediate, which is then O-methylated by GedA to yield questin nih.govnih.govuni.lunih.govnih.govnih.govresearchgate.net. Questin undergoes ring cleavage by GedK, leading to desmethylsulochrin nih.govnih.govmetabolomicsworkbench.orgnih.govnih.govuni.lu. Another methylation step, likely by GedG, leads to sulochrin nih.govnih.govuni.lunih.gov. Sulochrin is then dichlorinated by GedL to form dihydrogeodin nih.govreddit.comwikipedia.orgmetabolomicsworkbench.orgnih.govnih.govuni.luwikipedia.orgfspublishers.orgstackexchange.com. Finally, dihydrogeodin oxidase (GedJ) catalyzes the stereospecific phenol oxidative coupling to convert dihydrogeodin into geodin nih.govnih.govuni.lunih.govnih.govlibretexts.org.

The proposed pathway for geodin production can be summarized as follows:

| Intermediate/Enzyme | Role in Pathway |

| GedC | Polyketide Synthase, synthesizes atrochrysone thioester. nih.govnih.govmetabolomicsworkbench.orgnih.gov |

| GedB | Thioesterase, releases atrochrysone carboxylic acid from GedC. nih.govnih.govmetabolomicsworkbench.orgnih.gov |

| GedH | Emodin Anthrone Oxygenase, oxidizes emodin anthrone to emodin. fishersci.canih.govnih.govuni.lunih.govnih.gov |

| GedA | Emodin O-Methyltransferase, methylates emodin to questin. nih.govnih.govuni.lunih.govnih.govnih.govresearchgate.net |

| GedK | Questin Oxidase, catalyzes ring cleavage of questin to desmethylsulochrin. nih.govnih.govmetabolomicsworkbench.orgnih.govnih.govuni.lu |

| GedG | Methyltransferase, likely methylates desmethylsulochrin to sulochrin. nih.govnih.govuni.lunih.gov |

| GedL | Halogenase, catalyzes dichlorination of sulochrin to dihydrogeodin. nih.govreddit.comwikipedia.orgmetabolomicsworkbench.orgnih.govnih.govuni.luwikipedia.orgfspublishers.orgstackexchange.com |

| GedJ | Dihydrogeodin Oxidase, catalyzes oxidative coupling of dihydrogeodin to geodin. nih.govnih.govuni.lunih.govnih.govlibretexts.org |

Shared Metabolic Pathways with Related Natural Products (e.g., Monodictyphenone (B1256110), Emodin)

The geodin pathway shares several common intermediates and enzymatic steps with the biosynthesis of other fungal natural products, particularly those derived from emodin. Emodin itself is a central intermediate in the biosynthesis of a large family of fungal secondary metabolites, including anthraquinones like chrysophanol, grisandienes such as trypacidin (B158303), diphenyl ethers like pestheic acid, and benzophenones such as monodictyphenone, as well as various xanthones invivochem.cnnih.govlibretexts.org.

The geodin pathway shares an early common route to emodin nih.govwikipedia.orgnih.gov. For example, the non-reducing PKS GedC is homologous to MdpG, a PKS involved in monodictyphenone biosynthesis fishersci.cawikipedia.org. Both pathways proceed via emodin, which is then methylated to questin by emodin O-methyltransferase (GedA/TpcA) nih.govnih.gov. The ring cleavage of questin to desmethylsulochrin by questin oxidase (GedK/TpcI) is also a shared step with pathways like that of trypacidin nih.govnih.gov. These shared steps and intermediates highlight the evolutionary relationships and metabolic flexibility within fungal secondary metabolism nih.govwikipedia.orgnih.govlibretexts.org.

In Vitro Enzymatic Reconstitution and Pathway Validation

The elucidation of the geodin biosynthetic pathway has been significantly advanced through a combination of genetic, biochemical, and structural approaches, particularly focusing on in vitro enzymatic reconstitution and heterologous expression. The complete putative geodin gene cluster (ATEG_08449–08460), spanning approximately 25 kilobases (kb) and comprising 13 open reading frames (ORFs) from Aspergillus terreus NIH 2624, has been successfully transferred and functionally reconstituted in the model organism Aspergillus nidulans. This heterologous expression system proved instrumental in confirming the cluster's role in geodin production and facilitating the characterization of individual enzymatic steps researchgate.netnih.govnih.gov.

The pathway initiates with the polyketide synthase (PKS) GedC (ATEG_08451), which is responsible for synthesizing the polyketide backbone, atrochrysone thioester. Subsequently, the atrochrysone carboxyl ACP thioesterase GedB cleaves the thioester bond, releasing atrochrysone carboxylic acid. This intermediate undergoes further transformations, eventually leading to emodinanthrone uniprot.org.

A pivotal step in the pathway involves the emodinanthrone oxygenase GedH, which catalyzes the oxidation of emodinanthrone to emodin nih.govuniprot.org. Emodin then undergoes O-methylation to form questin, a reaction catalyzed by the emodin O-methyltransferase GedA. Extensive in vitro biochemical assays and crystal structure determination have functionally characterized GedA as a class II O-methyltransferase. These studies revealed its catalytic mechanism, involving a general acid/base (E446/H373)-mediated transmethylation, with residue D374 playing a crucial role in efficient catalysis by preventing intramolecular hydrogen bond formation in emodin acs.orgnih.govresearchgate.net.

Further along the pathway, questin oxidase GedK facilitates the ring cleavage of questin, leading to desmethylsulochrin through various intermediates, including questin epoxide. Another methylation step, likely catalyzed by methyltransferase GedG, results in the formation of sulochrin uniprot.org.

A critical halogenation step is performed by the sulochrin halogenase GedL (ATEG_08460), an FAD-dependent enzyme. GedL catalyzes the conversion of sulochrin to dihydrogeodin by introducing two chlorine atoms. This enzyme's activity is characteristic of FAD-dependent halogenases, which require FADH2, molecular oxygen, and halide salts for regioselective halogenation researchgate.netnih.govuniprot.orgmdpi.complos.orgresearchgate.netresearchgate.net. The accumulation of sulochrin in gedL deletion strains further validated its specific role in this halogenation step researchgate.net.

The final step in geodin biosynthesis is catalyzed by dihydrogeodin oxidase (GedJ), a blue copper protein. This enzyme performs a regio- and stereospecific phenol oxidative coupling reaction, converting dihydrogeodin into (+)-geodin uniprot.orgnih.govjst.go.jp. Purification and characterization of GedJ from A. terreus revealed it to be a dimeric enzyme with a molecular weight of 153,000 Da (composed of two 76,000 Da subunits). Atomic absorption analysis confirmed the presence of eight copper atoms per subunit, consistent with its classification as a blue copper protein nih.govjst.go.jp.

The successful in vitro reconstitution and validation of these enzymatic steps have provided a comprehensive understanding of the geodin biosynthetic pathway, as summarized in the tables below.

Table 1: Key Enzymes and Their Roles in Geodin Biosynthesis

| Enzyme Name (Gene) | Function/Catalyzed Reaction | Characteristics/Research Findings | Source Organism | Validation Method |

| GedC (ATEG_08451) | Polyketide Synthase (PKS) | Synthesizes atrochrysone thioester (polyketide backbone) researchgate.netnih.govuniprot.org. | A. terreus | Heterologous expression, Genetic analysis researchgate.netnih.gov |

| GedB | Atrochrysone carboxyl ACP thioesterase | Releases atrochrysone carboxylic acid from GedC uniprot.org. | A. terreus | Biochemical characterization uniprot.org |

| GedH | Emodinanthrone oxygenase | Oxidizes emodinanthrone to emodin nih.govuniprot.org. | A. terreus | Biochemical characterization, Heterologous expression nih.govuniprot.org |

| GedA | Emodin O-methyltransferase (OMT) | O-methylation of emodin to questin acs.orgnih.govresearchgate.net. | A. terreus | In vitro biochemical assays, Crystal structure (E446/H373, D374 key residues) acs.orgnih.govresearchgate.net |

| GedK | Questin oxidase | Ring cleavage of questin to desmethylsulochrin uniprot.org. | A. terreus | Biochemical characterization uniprot.org |

| GedG | Methyltransferase | Likely catalyzes formation of sulochrin uniprot.org. | A. terreus | Biochemical characterization uniprot.org |

| GedL (ATEG_08460) | Sulochrin halogenase (FAD-dependent) | Adds two chlorine atoms to sulochrin to form dihydrogeodin researchgate.netnih.govuniprot.orgresearchgate.net. | A. terreus | Heterologous expression, Genetic analysis (sulochrin accumulation in gedL deletion) researchgate.netnih.govresearchgate.net |

| GedJ | Dihydrogeodin oxidase (Blue Copper Protein) | Regio- and stereospecific phenol oxidative coupling of dihydrogeodin to this compound uniprot.orgnih.govjst.go.jp. | A. terreus | Purification, Biochemical characterization (Dimer, 153 kDa, 8 Cu atoms/subunit) nih.govjst.go.jp |

Table 2: Key Intermediates in Geodin Biosynthesis

| Intermediate Name | Precursor(s) | Enzyme(s) Involved | Product(s) |

| Atrochrysone thioester | Acetyl-CoA, Malonyl-CoA | GedC (Polyketide Synthase) | Atrochrysone carboxylic acid |

| Atrochrysone carboxylic acid | Atrochrysone thioester | GedB (Thioesterase) | Atrochrysone |

| Atrochrysone | Atrochrysone carboxylic acid | Spontaneous decarboxylation (implied) | Emodinanthrone |

| Emodinanthrone | Atrochrysone | GedH (Emodinanthrone oxygenase) | Emodin |

| Emodin | Emodinanthrone | GedA (Emodin O-methyltransferase) | Questin |

| Questin | Emodin | GedK (Questin oxidase) | Desmethylsulochrin |

| Desmethylsulochrin | Questin | GedG (Methyltransferase) | Sulochrin |

| Sulochrin | Desmethylsulochrin | GedL (Sulochrin halogenase) | Dihydrogeodin |

| Dihydrogeodin | Sulochrin | GedJ (Dihydrogeodin oxidase) | Geodin |

Chemical Synthesis and Semisynthesis Strategies for Geodin and Analogues

Design and Semisynthesis Methodologies for Geodin Derivatives

The semisynthesis of geodin derivatives has been a primary focus of research, aiming to enhance its biological activities and explore structure-activity relationships (SAR). A prominent approach involves the chemical modification of the natural product, which can be isolated in sufficient quantities from fungal cultures.

One of the key functional groups targeted for modification is the phenolic hydroxyl group on the benzofuran (B130515) ring system. This site is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents. A significant body of work has focused on the etherification of this hydroxyl group. For instance, a series of geodin ether derivatives has been synthesized by reacting geodin with various alkyl and benzyl (B1604629) halides under basic conditions. This one-step reaction has proven to be high-yielding and versatile, enabling the creation of a library of analogues with modified polarity and steric bulk at this position.

The selection of substituents is often guided by the desire to improve specific biological properties. For example, the introduction of halogenated benzyl groups, particularly fluorobenzyl moieties, has been shown to be a key factor in increasing the insecticidal and antibacterial activities of geodin. This suggests that interactions of these modified derivatives with their biological targets are sensitive to the electronic and steric nature of the substituent.

The following table summarizes a selection of semisynthesized geodin derivatives and the reagents used in their preparation:

| Derivative Type | Reagent | Purpose of Modification |

| Alkyl Ethers | Alkyl halides (e.g., ethyl iodide, propyl bromide) | To investigate the effect of alkyl chain length on bioactivity. |

| Benzyl Ethers | Benzyl halides (e.g., benzyl bromide) | To introduce aromatic moieties and explore pi-stacking interactions. |

| Halogenated Benzyl Ethers | Halogenated benzyl halides (e.g., fluorobenzyl bromide) | To enhance potency through halogen bonding and altered electronic properties. |

| Allyl and Propargyl Ethers | Allyl bromide, propargyl bromide | To introduce reactive handles for further functionalization. |

These semisynthetic methodologies provide a rapid and efficient means to generate a diverse range of geodin analogues, facilitating the exploration of their therapeutic potential.

Strategies for Enhancing Molecular Diversity via Chemical Modification

Enhancing the molecular diversity of geodin is crucial for identifying new derivatives with improved biological profiles. Chemical modification strategies extend beyond simple etherification of the phenolic hydroxyl group and aim to explore a wider chemical space.

One strategy involves the introduction of a broader range of functional groups at the phenolic hydroxyl position. This includes the synthesis of esters, carbonates, and carbamates, which can be achieved by reacting geodin with the corresponding acyl chlorides, chloroformates, and isocyanates. These modifications introduce different electronic and hydrogen-bonding properties compared to ether linkages, which can significantly impact biological activity.

Another approach to diversifying the geodin scaffold is to target other reactive sites on the molecule. While the phenolic hydroxyl group is the most readily functionalized, the cyclohexadienone ring also presents opportunities for chemical modification. For example, reactions that proceed via conjugate addition to the enone system could be explored to introduce substituents at the C4' position. However, the reactivity of this system must be carefully controlled to avoid undesired side reactions or decomposition of the spirocyclic core.

Furthermore, the development of selective reactions that can differentiate between the various functional groups on the geodin molecule is a key strategy for enhancing molecular diversity. For instance, the use of protecting groups could allow for the selective modification of one part of the molecule while leaving other parts intact.

The overarching goal of these strategies is to generate a library of geodin analogues with a wide range of physicochemical properties. This diversity is essential for comprehensive SAR studies and for identifying compounds with optimized potency, selectivity, and pharmacokinetic properties. The systematic exploration of different substituents and linkage types allows for a deeper understanding of the molecular features required for a desired biological effect.

Advanced Synthetic Approaches to Geodin Scaffolds

The total synthesis of the geodin scaffold has not been extensively reported in the literature, likely due to its significant structural complexity. The molecule features a highly substituted and dichlorinated benzofuranone core, a spirocyclic center, and a stereochemically dense cyclohexadienone ring. The construction of such a scaffold de novo would require the development of novel and highly selective synthetic methodologies.

Drawing inspiration from the synthesis of other complex natural products with similar structural motifs, several advanced synthetic approaches could be envisioned for the construction of the geodin scaffold.

Synthesis of the Spirocyclic Core: The spiro[benzofuran-2,1'-cyclohexane] core is a key challenge. Strategies for the synthesis of spiroketals and other spirocyclic systems often involve intramolecular cyclization reactions. For geodin, an intramolecular Michael addition or a related conjugate addition reaction could be a plausible approach to form the spirocyclic linkage. For example, a precursor containing a suitably positioned nucleophile on the benzofuranone moiety and an electrophilic cyclohexadienone could be designed to undergo a stereoselective cyclization.

The asymmetric total synthesis of (+)-Spiroapplanatumine G, which also contains a spirobenzofuran-3-one core, utilized an enantioselective Diels-Alder reaction to construct the spirocyclic system. A similar strategy could potentially be adapted for the geodin scaffold.

Construction of the Highly Substituted Aromatic Ring: The synthesis of the dichlorinated and highly substituted benzofuranone portion of geodin presents another significant hurdle. Modern methods for the construction of highly substituted aromatic rings often involve transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions could be employed to assemble the substituted benzene (B151609) ring from simpler precursors. Directed ortho-metalation (DoM) strategies could also be utilized to regioselectively introduce substituents onto the aromatic core.

Regioselective Halogenation: The introduction of the two chlorine atoms at specific positions on the benzofuranone ring requires a highly regioselective halogenation method. Electrophilic aromatic substitution reactions are the standard for introducing halogens onto aromatic rings, but achieving the desired regioselectivity in a complex, multi-functionalized substrate like a geodin precursor would be challenging. The timing of the halogenation step in a total synthesis would be critical.

Given the challenges, a biomimetic approach to the synthesis of the geodin scaffold is also an attractive possibility. Understanding the biosynthetic pathway of geodin could provide valuable insights into the key bond-forming reactions that construct the core structure. Mimicking these enzymatic transformations in a laboratory setting could offer a more efficient and elegant route to this complex natural product.

Structure Activity Relationship Sar Investigations of Geodin Congeners

Elucidation of Key Structural Motifs Governing Biological Interactions

Geodin (1) shares a common grisan backbone, comprising rings A, B, and C, with other important natural products like griseofulvin (B1672149) wikidata.orgciteab.com. This shared structural motif suggests a fundamental role in their biological activities. A critical structural feature identified in Geodin is the phenolic hydroxyl group at the 4-position (4-OH) wikidata.orgciteab.comnih.gov. This hydroxyl group has been consistently highlighted as a primary site for chemical modification, with studies demonstrating that alterations at this position can significantly enhance Geodin's insecticidal and antibacterial activities citeab.com. The benzofuran (B130515) moiety, an integral part of the Geodin structure, is also recognized as a significant component in numerous biologically active natural and synthetic heterocycles, contributing to their therapeutic potential wikidata.org.

Impact of Functional Group Modifications on Ligand-Target Interactions

Modifications to the functional groups of Geodin, particularly at the 4-OH position, have been extensively explored to optimize its biological activities. The replacement of the 4-OH group with various substituents has led to derivatives with improved efficacy.

For instance, the introduction of benzoyl substituents at the 4-OH position has been shown to enhance both the antibacterial and antifungal activities of Geodin wikidata.orgnih.gov. A series of novel ester derivatives (compounds 2–7) and ether derivatives (compounds 2–37) of natural Geodin (1) were semisynthesized, and their activities were systematically evaluated wikidata.orgciteab.comnih.govnih.gov.

Antibacterial Activity: Several Geodin derivatives exhibited strong inhibitory activities against Staphylococcus aureus and Aeromonas salmonicida. Notably, compounds 5, 12, 13, 16, 30, and 33 demonstrated potent antibacterial effects against Staphylococcus aureus and Aeromonas salmonicida, with Minimum Inhibitory Concentration (MIC) values ranging from 1.15 to 4.93 µM citeab.com. Furthermore, compounds 4 and 7 showed very strong inhibitory activities against the antifouling bacterium Aeromonas salmonicida nih.gov. The introduction of an ethyl group at the 4-OH position of Geodin also showed selective inhibitory activity against P. aeruginosa citeab.com.

| Compound | Activity | Target Organism | MIC (µM) / IC50 (µM) | Reference |

|---|---|---|---|---|

| Geodin (1) | Weak Insecticidal | Helicoverpa armigera Hübner | - | citeab.com |

| Derivative 15 | Potent Insecticidal | Helicoverpa armigera Hübner | IC50 = 89 | citeab.com |

| Azadirachtin (B1665905) (Positive Control) | Potent Insecticidal | Helicoverpa armigera Hübner | IC50 = 70 | citeab.com |

| Derivatives 5, 12, 13, 16, 30, 33 | Strong Antibacterial | Staphylococcus aureus, Aeromonas salmonicida | 1.15–4.93 | citeab.com |

| Derivative 4 | Strong Antibacterial | Aeromonas salmonicida | MIC = 2.42 | nih.gov |

| Derivative 7 | Strong Antibacterial | Aeromonas salmonicida | MIC = 4.56 | nih.gov |

| Derivative 37 | Selective Inhibitory | P. aeruginosa | MIC = 5.85 | citeab.com |

| Sea-Nine 211 (Positive Control) | Antifouling | P. aeruginosa | MIC = 0.27 | citeab.com |

| Ciprofloxacin (Positive Control) | Antibacterial | S. aureus | MIC = 0.156 | nih.gov |

Antifungal Activity: Regarding antifungal activity, compounds 3–7 demonstrated potent effects against Candida albicans, with MIC values ranging from 0.59 to 2.44 µM nih.gov. Compound 3, in particular, exhibited the highest antifungal activity against C. albicans with a MIC value of 0.59 µM nih.gov.

| Compound | Activity | Target Organism | MIC (µM) | Reference |

|---|---|---|---|---|

| Derivative 3 | Potent Antifungal | Candida albicans | 0.59 | nih.gov |

| Derivatives 3–7 | Potent Antifungal | Candida albicans | 0.59–2.44 | nih.gov |

Insecticidal Activity: Many of the synthesized Geodin derivatives showed enhanced insecticidal activities against Helicoverpa armigera Hübner compared to the natural product citeab.comnih.gov. Specifically, derivative 15, a 2,3,4,5-tetrafluorobenzyl derivative, displayed potent insecticidal activity with an IC50 value of 89 µM, which was comparable to the positive control azadirachtin (IC50 = 70 µM) citeab.com. The preliminary SAR studies suggest that the introduction of halogenated benzyl (B1604629) groups, particularly fluorobenzyl, and the substitution of the 4-OH group are key factors in boosting both insecticidal and antibacterial activities of Geodin citeab.com.

Stereochemical Influences on Activity Profiles

The stereochemistry of a molecule can profoundly influence its biological activity, as interactions with chiral biological environments like enzymes and receptors are often stereoselective mims.com. For (+)-Geodin, the absolute configuration at its spiro center has been unequivocally assigned as (2R) fishersci.ca. This specific stereochemistry is a defined characteristic of the naturally occurring form. It is noteworthy that the structurally related compound, (+)-griseofulvin, possesses an (S) configuration at its spiro center, a difference that has been highlighted as potentially relevant to their respective biological and biosynthetic pathways fishersci.ca. While detailed studies specifically delineating the precise impact of altering Geodin's intrinsic stereochemistry on its activity profiles are not extensively reported, the general principle in medicinal chemistry dictates that the R-stereoisomer of a naturally occurring compound can be more biologically active than its S-stereoisomer mims.com. This underscores the importance of maintaining or carefully modifying the stereochemical integrity of Geodin and its congeners to preserve or enhance desired biological effects.

Molecular Mechanisms of Action of Geodin in Biological Systems in Vitro and Cellular Studies

Research into Glucose Uptake Stimulation Mechanisms

Geodin has been identified as a stimulator of glucose uptake, a crucial process for cellular energy metabolism. Studies have shown that (+)-Geodin, isolated from Penicillium glabrum AJ117540, actively stimulates glucose uptake by rat adipocytes. A notable aspect of Geodin's action is its independence from wortmannin, an inhibitor of phosphoinositide 3-kinases (PI3Ks). This characteristic distinguishes Geodin's mechanism from that of insulin, which typically relies on PI3K signaling pathways for glucose uptake stimulation. Preliminary structure-activity relationship (SAR) studies have indicated that certain analogues of Geodin can exhibit enhanced activity in this regard. mims.com

Table 1: Comparison of Glucose Uptake Stimulation by Geodin and Insulin

| Compound | Effect on Glucose Uptake (Rat Adipocytes) | Activity in Presence of Wortmannin |

| Geodin | Stimulates | Active |

| Insulin | Stimulates | Inhibited |

Studies on Plasminogen Activator Inhibitor-1 (PAI-1) Modulation

Investigations into Other Observed Biological Effects at the Molecular Level (e.g., Insecticidal Mechanisms, Antibacterial Pathways)

Geodin exhibits antibacterial activity, particularly against Gram-positive bacteria. wikipedia.org Research has shown its inhibitory effects against Staphylococcus aureus and antifouling bacteria such as Aeromonas salmonicida. researchgate.net Preliminary structure-activity relationship studies suggest that modifications, such as the replacement of the 4-OH group with benzoyl substituents, can enhance the antibacterial activity of Geodin. researchgate.net While the exact molecular mechanism by which Geodin exerts its antibacterial effects is not extensively detailed in the available literature, general antibacterial mechanisms often involve disruption of the bacterial cell membrane integrity, inhibition of essential enzyme activities, or interference with metabolic pathways. wikipedia.orgwikipedia.orgfishersci.comuni.lu

Table 2: Antibacterial Activity of Geodin Derivatives

| Compound | Target Bacteria | MIC Range (µM) |

| Geodin | Staphylococcus aureus | 2.35–9.41 |

| Geodin | Aeromonas salmonicida | 2.42–4.56 |

Geodin and its semisynthesized derivatives have shown insecticidal activity. uni.lu Specifically, many Geodin derivatives have demonstrated improved insecticidal activity compared to the parent compound against Helicoverpa armigera Hübner. uni.lu Structure-activity relationship studies indicate that the phenolic hydroxyl group of Geodin is not essential for its insecticidal activity, and the introduction of fluorinated benzyl (B1604629) moieties can lead to stronger activity in some derivatives. uni.lu The precise molecular targets or pathways through which Geodin exerts its insecticidal effects are not fully elucidated, but general insecticidal mechanisms often involve interference with the nervous system, energy metabolism, or structural integrity of insects. scienceopen.comnih.gov

Geodin derivatives have also demonstrated potent antifungal activities. researchgate.net Compounds derived from Geodin have shown strong inhibitory effects against Candida albicans, with some exhibiting high potency at low micromolar concentrations. researchgate.net Similar to its antibacterial properties, preliminary SAR studies suggest that the replacement of the 4-OH group with benzoyl substituents can enhance the antifungal activity of Geodin. researchgate.net While the specific molecular mechanism of Geodin's antifungal action is not explicitly described in the provided research, common antifungal mechanisms involve targeting ergosterol (B1671047) biosynthesis (a critical component of fungal cell membranes), disrupting cell wall synthesis, or interfering with other vital fungal metabolic processes. guidetopharmacology.orgciteab.comnih.govnih.govamazonaws.comwikipedia.org Geodin biosynthesis intermediates, such as emodin (B1671224) and questin (B161788), are themselves known to possess potential antifungal activities. nih.gov

Table 3: Antifungal Activity of Geodin Derivatives

| Compound | Target Fungus | MIC Range (µM) |

| Geodin | Candida albicans | 0.59–2.44 |

Advanced Analytical Methodologies for Geodin Research

Spectroscopic Techniques in Geodin Structure Elucidation

Spectroscopic methods are foundational in the structural determination of organic compounds, including Geodin, offering detailed information about atomic environments and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms and the stereochemical configuration within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrals, chemists can deduce the molecular skeleton and the spatial arrangement of atoms ox.ac.ukcore.ac.uknumberanalytics.com. For complex natural products such as Geodin, both one-dimensional (1D) NMR techniques, like ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are routinely employed. These 2D techniques include:

Correlation Spectroscopy (COSY) : Identifies protons that are spin-coupled to each other, revealing vicinal (three-bond) and geminal (two-bond) proton connectivities core.ac.uk.

Heteronuclear Single Quantum Coherence (HSQC) : Establishes one-bond correlations between protons and directly attached carbons, aiding in the assignment of ¹H and ¹³C signals core.ac.uk.

Heteronuclear Multiple Bond Correlation (HMBC) : Provides long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and connecting different molecular fragments core.ac.uk.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) : Offers information about spatial proximity between nuclei, aiding in the determination of relative stereochemistry and conformation core.ac.uk.

NMR spectroscopy is ultimately used for complete structure elucidation or for confirming structural suggestions derived from other spectroscopic data numberanalytics.comchimia.ch.

Mass Spectrometry (MS) is pivotal for determining the molecular weight and elemental composition of Geodin, as well as providing insights into its structural subunits through fragmentation analysis. The molecular formula of Geodin is C₁₇H₁₂Cl₂O₇, giving it a molecular weight of approximately 399.18 g/mol nih.govwikipedia.orgakrivisbio.comnih.gov.

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used, often yielding a protonated molecular ion, such as [M+H]⁺. For Geodin, a precursor ion with an m/z of 399.0033 has been observed nih.gov. Tandem Mass Spectrometry (MS/MS) experiments, often employing techniques like Higher-energy Collisional Dissociation (HCD), induce fragmentation of the precursor ion, generating characteristic daughter ions nih.govbiorxiv.org. These fragmentation patterns provide valuable information about the compound's substructures. For instance, (+)-Geodin has shown characteristic peaks in its mass spectra, including m/z values at 339.9911, 355.0138, and 399.0057 researchgate.net. Other reported daughter ions include m/z 355.0136, 339.99, 366.9762, 399.0023, 355.013, 339.9894, and 366.9772 nih.gov. These fragmentation data are instrumental in piecing together the molecular structure.

Table 1: Representative Mass Spectrometry Fragmentation Data for Geodin

| Precursor Ion (m/z) | Ionization Mode | Fragmentation Mode | Column Name (Example) | Retention Time (min) | Daughter Ions (m/z) | Adduct (Example) | Source |

| 399.0033 | ESI Positive | HCD | Hypersil GOLD C18 | 19.820 | 355.0136, 339.99, 366.9762, 399.0023 | [M+H]⁺ | nih.gov |

| 399.0033 | ESI Positive | HCD | Hypersil GOLD C18 | 19.820 | 399.0028, 355.013, 339.9894, 366.9772 | [M+H]⁺ | nih.gov |

| 399.0057 | Not specified | Not specified | Not specified | Not specified | 339.9911, 355.0138 | Not specified | researchgate.net |

Infrared (IR) spectroscopy is a valuable technique for the rapid identification of functional groups present within a molecule poetrytranslation.orgvscht.cz. It works by measuring the absorption of infrared light, which corresponds to the vibrational frequencies of different bonds within the molecule poetrytranslation.org. Characteristic absorption bands in the IR spectrum indicate the presence of specific functional groups. For Geodin, which contains hydroxyl, carbonyl, ether, and chlorinated aromatic functionalities, distinct absorption bands would be expected. For instance, hydroxyl (-OH) stretching vibrations typically appear as broad bands in the 3200-3600 cm⁻¹ region, while carbonyl (C=O) stretches are usually strong and sharp, appearing around 1650-1750 cm⁻¹ depending on their environment (e.g., ester, ketone, or conjugated system) poetrytranslation.orgyoutube.com. Carbon-chlorine (C-Cl) stretches are typically observed in the fingerprint region (below 1500 cm⁻¹). IR spectroscopy can be used as a preliminary dereplication step in natural product analysis, helping to classify compounds based on their functional group composition chimia.ch.

X-ray crystallography is considered the definitive method for determining the precise three-dimensional atomic and molecular structure of crystalline compounds crystalsfirst.comlibretexts.orgwikipedia.org. This technique involves diffracting X-rays through a crystal, and by analyzing the resulting diffraction pattern, crystallographers can reconstruct an electron density map, revealing the exact positions of atoms, bond lengths, and bond angles crystalsfirst.comwikipedia.org. This provides unambiguous confirmation of a compound's structure, including its absolute stereochemistry.

For Geodin, X-ray crystallography has been successfully applied to determine the structure of this compound, isolated from Aspergillus terreus. A study reported the crystallographic structure at a high resolution of 0.99 Å, providing detailed insights into its two-domain βγ-crystallin fold and a unique interdomain interface wikipedia.orgnih.gov. This high-resolution data confirms the compound's complex spiro-fused ring system and the arrangement of its various substituents, including the chlorine atoms and the methoxy (B1213986) and methyl ester groups.

Chromatographic Separation and Purity Assessment Techniques (e.g., LC/MS-UV, HPLC)

Chromatographic techniques are essential for the isolation, separation, and purity assessment of Geodin from complex biological extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating components in a mixture based on their differential interactions with a stationary phase and a mobile phase monadlabtech.com. HPLC is routinely employed to assess the purity of Geodin, with commercial samples often reporting purities of ≥ 95% by HPLC akrivisbio.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification and quantification capabilities of mass spectrometry monadlabtech.com. This hyphenated technique is particularly powerful for natural product research, allowing for the separation of Geodin from co-eluting impurities and its subsequent identification and quantification based on its mass-to-charge ratio and fragmentation pattern chimia.chnih.goveuropeanpharmaceuticalreview.com. LC-MS systems often utilize UV detection (LC/MS-UV) to provide complementary information on chromophores and for quantification europeanpharmaceuticalreview.comchromatographyonline.com. The purity requirements for water and reagents used in LC-MS are notably stricter than for standard HPLC, as contaminants can interfere with the ionization process in the mass spectrometer and reduce sensitivity monadlabtech.comchromatographyonline.com. This rigorous approach ensures accurate and reliable purity assessment and characterization of Geodin.

Computational Chemistry and In Silico Approaches in Geodin Studies

Computational chemistry and in silico (meaning "performed on computer" or "simulated") approaches play an increasingly vital role in modern chemical and biochemical research, complementing experimental analytical methodologies ibri.org.inbioascent.comectnmoocs.eu. These methods utilize mathematical models and computer simulations to predict molecular properties, simulate chemical reactions, and understand molecular interactions.

For natural products like Geodin, in silico studies can include:

Molecular Modeling : Predicting the three-dimensional structures and conformations of molecules, which can support and validate experimental data from techniques like NMR and X-ray crystallography.

Virtual Screening : Identifying potential biological targets or activities by computationally screening large databases of compounds against known protein structures or pharmacological profiles ibri.org.inectnmoocs.eu. While specific detailed findings for Geodin were not extensively detailed in the search results, in silico virtual molecular docking studies have been mentioned in the context of fungal pigments, including Geodin researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) : Developing models that correlate chemical structure with biological activity, which can help in understanding Geodin's potential bioactivities ectnmoocs.eu.

Molecular Dynamics Simulations : Simulating the movement of atoms and molecules over time to understand their dynamic behavior and interactions with other molecules, such as enzymes or receptors bioascent.com.

These computational tools accelerate research by guiding experimental design, interpreting complex data, and exploring potential applications of compounds like Geodin without the need for extensive wet-lab experimentation ibri.org.inbioascent.com.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of one molecule (ligand) to another (receptor or target) when bound to form a stable complex. These methods are instrumental in understanding ligand-target interactions, estimating binding affinities, and identifying potential biological activities nih.govmdpi.comgoogle.com. While direct molecular docking studies specifically on the compound Geodin for ligand-target interactions are not extensively detailed in the provided search results, research on its derivatives and related compounds highlights the applicability of these techniques.

For instance, a study reported on the derivative dihydrogeodin (B1209276) , a dichloro-benzophenone derivative isolated from Aspergillus terreus TM8. Docking and molecular dynamic simulations of dihydrogeodin with the isomerase cyclophilin A indicated its significant potential as an antiviral and immunosuppressive agent nih.gov. This demonstrates how molecular modeling and docking can reveal the interaction mechanisms of Geodin-related compounds with biological targets, thereby suggesting their potential therapeutic applications.

General molecular docking methodologies involve preparing protein structures (retrieved from databases like the Protein Data Bank), adding polar hydrogens and charges, and then docking selected compounds (ligands) into the protein's binding pockets nih.gov. Software such as AutoDock and DrugScore are commonly used for docking, while molecular dynamics simulations further assess the stability and dynamics of the ligand-protein complexes nih.gov. These computational assessments help in understanding the observed selectivity profiles and predicting the binding characteristics of compounds nih.gov.

Predictive Algorithms for Structure Elucidation and Fragmentation Pathways

Predictive algorithms and computational methods are increasingly integrated with experimental spectroscopic techniques for the comprehensive elucidation of complex natural product structures and their fragmentation pathways. This integration is particularly valuable for compounds like Geodin, which possess intricate molecular architectures.

One notable application involves the identification and structural confirmation of Geodin as a fragment of larger, more complex molecules. For example, during the analysis of aspercyclicins, a tandem mass spectrometry (MS/MS) product ion at m/z 396.9897 was directly assigned as Geodin using SIRIUS-assisted analysis biorxiv.org. This prediction was further substantiated by comparing similar MS/MS fragments between aspercyclicins and Geodin, demonstrating the power of predictive algorithms in interpreting fragmentation patterns for structural elucidation biorxiv.org.

Beyond specific fragmentation analysis, broader computational tools and methodologies are employed in natural product research. Bioinformatics tools like SMURF (Secondary Metabolite Unknown Regions Finder) and antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) are crucial for identifying secondary metabolite gene clusters and predicting biosynthetic pathways, which indirectly aids in understanding the potential structures of metabolites nio.res.inrsc.org.

In the context of general structure elucidation, a combination of analytical methods such as LC/MS, IR spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed researchgate.net. Predictive algorithms and computational methods support this process by:

Spectral Matching: Using IR spectroscopic data for preliminary dereplication and matching unknown compounds to known spectral databases, as seen in the matching of an IR query to Geodin researchgate.net.

Accurate Mass Measurement: High-resolution mass spectrometry (HRMS), including techniques like ESI-MS, provides precise molecular weight and elemental composition, which is crucial for initial structural proposals and identifying characteristic isotopic patterns, such as those indicating the presence of chlorine atoms in Geodin researchgate.netmdpi.comnih.gov.

Computational NMR Prediction: While not explicitly detailed for Geodin in the provided results, computational methods like DP4+ and mix-J-DP4 are routinely applied to determine relative configurations of novel compounds based on NMR data, complementing experimental 1D and 2D NMR analyses acs.org.

Computational MS/MS Prediction: Programs like MAGMa are used to compare observed tandem mass spectrometry spectra with computationally predicted spectra of compounds from databases like PubChem, facilitating the identification of novel secondary metabolites and confirming structural relationships based on fragmentation patterns intactgenomics.com.

These advanced analytical methodologies, encompassing both molecular modeling for interaction studies and predictive algorithms for structural and fragmentation analysis, are indispensable for advancing the understanding and utilization of complex natural products like Geodin.

Ecological and Environmental Contexts of Geodin Research

Role of Geodin in Fungal-Environment Interactions

Fungi, including those that produce Geodin, play critical roles in ecosystems as decomposers, symbionts, and pathogens oldgrowthforest.netpreachbio.comlumenlearning.comguesthollow.com. Their secondary metabolites, such as Geodin, are adaptive molecules that contribute to their ecological interactions and survival in diverse environments mdpi.com. While the precise ecological function of many fungal secondary metabolites is still being elucidated, they are understood to be closely related to the producing organism's ecology, potentially increasing its survival rate in hostile environments mdpi.com.

Research indicates that Geodin, as a fungal metabolite, can exhibit antibacterial activity mdpi.commedchemexpress.com. This suggests a potential role in mediating microbial competition within its environment, where the producing fungus might gain an advantage by inhibiting the growth of competing bacteria. For instance, Geodin derivatives have shown strong antibacterial activity against Staphylococcus aureus and Aeromonas salmonicida mdpi.com. This antimicrobial property could be a mechanism through which Geodin-producing fungi interact with and influence the microbial communities in their ecological niches.

Biosynthetic Response to Environmental Cues and Stressors

The biosynthesis of secondary metabolites like Geodin in fungi is significantly influenced by environmental cues and stressors sci-hub.senih.gov. Fungi can rapidly acclimate to diverse environments and effectively respond to environmental fluctuations, including those influenced by human activities like pollution and climate change nih.gov. This adaptability extends to their metabolic capacities, which can be altered to produce various bioactive compounds.

Studies on Aspergillus terreus, a known producer of Geodin, have shown that its secondary metabolism, including Geodin production, can be regulated by nutritional stimuli and other environmental factors sci-hub.se. For example, the concentration of sodium chloride (NaCl) salt in the growth medium significantly affects the yield of Geodin from marine-derived Aspergillus sp., with optimal conditions identified for high production researchgate.netresearchgate.net. This suggests that salinity, a common environmental stressor in marine and coastal environments, can act as a cue influencing Geodin biosynthesis. High salt concentrations can increase osmotic pressure, which can impact fungal cells and their metabolite production researchgate.net.

The table below illustrates the impact of NaCl concentration on Geodin yield from Aspergillus sp.:

| NaCl Concentration (%) | Geodin Yield (mg/L) | Incubation Time (weeks) | Temperature (°C) |

| 2.0 (Optimal) | 137.2 | 3 | 25 |

| Other concentrations | Lower | 3 | 25 |

Furthermore, physiological manipulations, such as altering pH and aeration, have been shown to influence Geodin formation sci-hub.se. High aeration rates, for instance, can lead to higher Geodin production sci-hub.se. This indicates that oxygen availability, another environmental factor, plays a role in regulating the biosynthetic pathways of Geodin.

Geodin's Presence in Diverse Ecological Niches (e.g., Marine-Derived Fungi, Soil)

Geodin has been isolated from fungi found in a variety of ecological niches, highlighting its widespread occurrence in nature. A significant source of Geodin is marine-derived fungi, particularly Aspergillus species isolated from soft corals in environments like the South China Sea mdpi.comnih.govresearchgate.netresearchgate.net. The marine environment, characterized by unique conditions such as high salinity and specific nutrient availability, appears to be a favorable habitat for Geodin-producing fungi.

Beyond marine environments, Geodin has also been reported in fungi isolated from soil nih.govoup.comnih.gov. For example, Aspergillus terreus and Penicillium glabrum, both soil fungi, are known to produce Geodin nih.gov. The presence of Geodin in both marine and terrestrial soil environments suggests that the compound or its producing organisms possess adaptive traits that allow them to thrive in these distinct ecological settings.

Interdisciplinary Approaches in Geo-Biosphere Interaction Research Involving Microbial Metabolites

Understanding the complex interactions between the geosphere and the biosphere, particularly concerning microbial communities and their metabolites, necessitates interdisciplinary research approaches arizona.eduresearchgate.netfrontiersin.orgusc.eduuni-tuebingen.deuni-tuebingen.de. Geobiology, an emerging field, focuses on the interface between Earth and life sciences, deciphering how the Earth and its biosphere interact across various scales, from microorganisms altering their environment to global biogeochemical cycles usc.eduuni-tuebingen.de.

Research in this area involves combining geological, geochemical, and biological data to assess how microbial communities acclimate and adapt to environmental changes arizona.edufrontiersin.org. This includes identifying novel biomarkers (metabolites) related to environmental shifts under natural conditions and in response to changing conditions across diverse ecosystems, such as arid environments, permafrost, and peatlands arizona.edu.

Microbial metabolites, including secondary metabolites like Geodin, are crucial in these geo-biosphere interactions. They contribute to natural processes such as nutrient cycling and organic matter decomposition frontiersin.org. Interdisciplinary studies aim to improve predictive models of organismal responses to environmental changes, which can inform solutions to critical societal challenges like natural resource management and resilience to environmental change arizona.edu. Such research helps to understand how microbial activities influence biogeochemical processes and how these processes can be leveraged for environmental management researchgate.net. The integration of metabolomics with environmental ecosystem processes is a key aspect of these interdisciplinary efforts, bridging the gap between molecular insights and large-scale ecological phenomena arizona.edu.

Future Research Trajectories and Biotechnological Applications of Geodin

Metabolic Engineering for Optimized Geodin Production in Heterologous Hosts

The native production of geodin in its natural producers, such as Aspergillus terreus, can be limited by complex regulatory networks and slow growth. Metabolic engineering of heterologous hosts offers a promising strategy to overcome these limitations and achieve optimized production of geodin. researchgate.netalliedacademies.org A key approach is the heterologous reconstitution of the entire geodin biosynthetic gene cluster into a more genetically tractable host. scienceopen.com

Aspergillus nidulans has been successfully engineered to produce geodin by transferring the 25 kb gene cluster from A. terreus. scienceopen.com This was achieved through a PCR-based approach, assembling and integrating the 13 open reading frames responsible for geodin synthesis into the host's genome. scienceopen.com The use of a host strain with deletions of its own secondary metabolite gene clusters can reduce the metabolic background, thereby simplifying the detection and purification of the target compound. nih.gov

Further optimization of geodin production in heterologous hosts can be achieved through several strategies:

Promoter Engineering: Placing the geodin biosynthetic genes under the control of strong, inducible promoters, such as the alcA promoter in A. nidulans, allows for controlled and enhanced expression. nih.gov

Precursor Supply Enhancement: Increasing the intracellular pool of precursor molecules, primarily malonyl-CoA, is a critical step for boosting polyketide production. nih.gov

Codon Optimization: Adapting the codon usage of the geodin biosynthetic genes to match that of the heterologous host can improve translational efficiency and protein expression levels. biorxiv.org

Host Strain Modification: Utilizing host strains with inactivated competing pathways or enhanced tolerance to the product can further increase yields. nih.govnih.gov

| Strategy | Description | Potential Impact on Geodin Yield |

|---|---|---|

| Heterologous Expression | Transfer of the geodin biosynthetic gene cluster to a host like Aspergillus nidulans. scienceopen.com | Enables production in a more manageable host and provides a platform for further optimization. |

| Promoter Engineering | Replacement of native promoters with strong, inducible promoters. nih.gov | Allows for high-level, controlled expression of biosynthetic genes, leading to increased production. |

| Precursor Supply Enhancement | Engineering the host's primary metabolism to increase the availability of malonyl-CoA. nih.gov | Can significantly boost the overall yield of geodin by providing more building blocks for the polyketide synthase. |

| Codon Optimization | Modifying the DNA sequence of the geodin genes to match the codon bias of the expression host. biorxiv.org | Improves the efficiency of protein synthesis, potentially leading to higher enzyme levels and increased product formation. |

Directed Evolution and Enzyme Engineering for Biosynthetic Pathway Modification

The modular nature of polyketide synthases (PKSs) and the presence of tailoring enzymes in the geodin biosynthetic pathway make them ideal targets for directed evolution and enzyme engineering. nih.govnih.gov These techniques can be employed to generate novel geodin analogs with altered biological activities or improved properties.

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits. chemrxiv.org For the geodin pathway, this could involve:

PKS Domain Swapping: Exchanging domains between different PKS modules to alter the polyketide backbone structure. biorxiv.orgethz.ch

Altering Acyltransferase (AT) Specificity: Modifying the AT domains to incorporate different extender units, leading to variations in the geodin core.

Evolving Thioesterase (TE) Domains: Engineering the TE domain to alter the mode of cyclization and release of the polyketide chain, potentially generating new macrocyclic structures. nih.govchemrxiv.org

Enzyme engineering, often guided by structural information, allows for more targeted modifications. A key enzyme in the geodin pathway is the halogenase, which is responsible for the dichlorination of the aromatic ring. scienceopen.com Engineering this halogenase could lead to the production of geodin analogs with different halogenation patterns (e.g., brominated or fluorinated derivatives) or regioselectivity. nih.govresearchgate.netnih.govmdpi.commanchester.ac.uk Such modifications can have a profound impact on the biological activity of the final compound.

| Enzyme/Domain Target | Engineering Approach | Potential Outcome |

|---|---|---|

| Polyketide Synthase (PKS) | Directed evolution, domain swapping | Generation of novel polyketide backbones, leading to diverse geodin analogs. biorxiv.orgethz.ch |

| Acyltransferase (AT) Domain | Site-directed mutagenesis | Incorporation of non-native extender units into the geodin structure. |

| Halogenase | Enzyme engineering, directed evolution | Production of geodin analogs with alternative halogenation patterns (Br, F) or altered regioselectivity, potentially leading to new biological activities. nih.govnih.govmanchester.ac.uk |

Exploration of Geodin Analogues for Novel Chemical Biology Probes

Geodin and its derivatives have the potential to be developed into valuable chemical biology probes for studying various cellular processes. nih.govmdpi.com Chemical probes are small molecules that can be used to perturb and visualize biological systems. researchfeatures.com By attaching fluorescent tags or other reporter molecules to geodin, it may be possible to track its localization and interactions within living cells.

The synthesis of fluorescent analogs of natural products has been successfully demonstrated for other compounds, enabling the visualization of their cellular targets and mechanisms of action. nih.gov A similar approach could be applied to geodin, providing insights into its mode of action. Furthermore, the creation of a library of geodin analogues with systematic structural modifications can be used to probe structure-activity relationships and identify the key pharmacophores responsible for its biological effects.

Applications in Natural Product Discovery and Bioprospecting Methodologies

The discovery of geodin from a marine-derived fungus highlights the vast, untapped potential of marine microorganisms as a source of novel natural products. nih.govbiotechrep.irmdpi.comaquaculturemag.com Bioprospecting efforts, particularly in underexplored environments like the deep sea and polar regions, are likely to yield new geodin-producing fungal strains and potentially novel geodin analogues. uit.no

Modern natural product discovery is increasingly driven by genome mining. researchgate.netnih.govfrontiersin.orgcngb.orgresearchgate.net The availability of the geodin biosynthetic gene cluster sequence allows for targeted searches of fungal genomes for homologous clusters. This in silico approach can rapidly identify fungi with the genetic potential to produce geodin or related compounds, guiding isolation and characterization efforts. By combining genome mining with advanced analytical techniques, it is possible to accelerate the discovery of new polyketides from fungal sources.

Advanced Analytical and Omics-Based Research for Comprehensive Geodin Characterization

A deeper understanding of geodin biosynthesis and its regulation can be achieved through the application of advanced analytical and omics-based technologies.

Transcriptomics: RNA-sequencing can be used to identify the conditions that trigger the expression of the geodin gene cluster and to uncover the regulatory networks that control its transcription. mdpi.comnih.govmdpi.com

Proteomics: Analyzing the protein expression profiles under different conditions can reveal the levels of the biosynthetic enzymes and identify other proteins that may be involved in geodin production or transport. nih.govmdpi.comnih.gov

Metabolomics: High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can be used to profile the metabolome of geodin-producing fungi, potentially identifying new intermediates in the biosynthetic pathway and other related secondary metabolites.

Integrating these multi-omics datasets can provide a holistic view of geodin biosynthesis and its role in the physiology of the producing organism. mdpi.com This knowledge is crucial for developing rational strategies for metabolic engineering and for fully realizing the biotechnological potential of geodin.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Geodin in fungal cultures?

- Methodology :

- UPLC-PDA and LC-MS/MS : Use Ultra Performance Liquid Chromatography (UPLC) with a photodiode array detector (λ = 280 nm) for preliminary quantification. Confirm identity via LC-MS/MS in negative electrospray ionization mode, targeting pseudomolecular ion peaks (e.g., m/z = 399.18 for Geodin) .

- Calibration Standards : Prepare Geodin standards in acetonitrile/water (1:1 v/v) for calibration curves. Validate with triplicate runs to ensure precision (SD < 5%) .

- Morphological Analysis : Combine chemical data with fungal morphology assessments (e.g., hyphal branching patterns) to correlate metabolite production with growth phases .

Q. How does co-culturing influence Geodin biosynthesis in Aspergillus terreus?

- Experimental Design :

- Strain Selection : Co-culture A. terreus with species like Penicillium rubens or Mucor racemosus in minimal media. Monitor Geodin production at 72-hour intervals using UPLC .

- Pathway Cross-Talk : Analyze shared precursors (e.g., octaketide intermediates) between Geodin and co-produced metabolites like asterric acid. Use enzyme inhibition assays (e.g., halogenase inhibitors) to dissect pathway interactions .

- Data Interpretation : Note that A. terreus/P. rubens co-cultures yield 48.9 mg/L Geodin (SD ± 12.3 mg/L), significantly higher than monocultures. This suggests interspecies signaling enhances pathway flux .

Advanced Research Questions

Q. How can heterologous reconstitution of the Geodin gene cluster advance pathway engineering?

- Methodological Approach :

- Cluster Delineation : Identify the 25-kb Geodin cluster in A. terreus (genes gedC, gedR, gedL) using BLAST and HHpred homology searches. Prioritize genes encoding polyketide synthases (PKS), halogenases, and transcription factors .

- Heterologous Expression : Transfer the cluster to A. nidulans via USER fusion vectors. Activate transcription using the PgpdA promoter. Validate Geodin production via LC-MS and compare yields to native hosts (e.g., 0.8–1.2 mg/L in A. nidulans vs. 48.9 mg/L in A. terreus) .

- Functional Complementation : Test complementation with endogenous A. nidulans enzymes (e.g., emodin-producing pathways) to bypass non-functional steps .

Q. What strategies resolve contradictions in Geodin’s role as a secondary metabolite versus a byproduct in lovastatin production?

- Conflict Analysis :

- Genetic Knockout : Create gedCΔ mutants in A. terreus to disable Geodin biosynthesis. Monitor lovastatin yields in glycerol-lactose media. Results show an 80% increase in lovastatin (113 mg/L) with Geodin suppression, indicating competitive carbon flux .

- Precursor Tracking : Quantify acetyl-CoA and malonyl-CoA pools via LC-MS in wild-type vs. gedCΔ strains. Higher precursor availability in mutants confirms metabolic diversion to lovastatin .

- Industrial Implications : Use chemostat cultures to optimize dual-product systems. Balance pH (5.5–6.0) and dissolved oxygen (>30%) to favor target metabolites .

Q. How do structural modifications of Geodin affect its cytotoxic activity?

- Structure-Activity Relationship (SAR) Protocol :

- Derivatization : Synthesize Geodin analogs (e.g., chlorinated or methylated derivatives) via in vitro enzymatic assays (e.g., O-methyltransferases) or chemical synthesis .

- Cytotoxicity Screening : Test derivatives against A549 (lung), HepG2 (liver), and Bel-7402 (hepatocellular carcinoma) cell lines using MTT assays. IC₅₀ values for Geodin range from 12–28 μM, with dichlorinated analogs showing enhanced potency .

- Mechanistic Studies : Perform molecular docking to predict interactions with targets like plasminogen activator inhibitor-1 (PAI-1). Validate via Western blotting for downstream apoptotic markers (e.g., caspase-3 cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。